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An In-depth Technical Guide on the Core Properties
and Applications of the Selective Retinoid X
Receptor (RXR) Agonist AGN194204 (IRX4204)
For Researchers, Scientists, and Drug Development Professionals

Introduction
AGN194204, also known as IRX4204, is a potent and selective second-generation agonist of

the Retinoid X Receptor (RXR).[1] It belongs to a class of compounds known as rexinoids.[2]

Extensive preclinical and clinical research has demonstrated its potential therapeutic

applications in oncology, neurodegenerative disorders, and autoimmune diseases.[3] This

technical guide provides a comprehensive overview of AGN194204 (IRX4204), focusing on its

mechanism of action, quantitative data from key experiments, detailed experimental protocols,

and relevant signaling pathways.
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Property Value Reference

IUPAC Name

(2E,4E)-3-methyl-5-[2-methyl-

2-(5,5,8,8-tetramethyl-6,7-

dihydronaphthalen-2-

yl)cyclopropyl]penta-2,4-

dienoic acid

[4]

Molecular Formula C24H32O2 [4]

Molecular Weight 352.51 g/mol [5]

CAS Number 220619-73-8 [5]

Synonyms
IRX4204, NRX194204, VTP

194204
[5][6]

Pharmacological Properties
Parameter Value Target Reference

Binding Affinity (Kd) 0.4 nM RXRα [7][8]

3.6 nM RXRβ [7][8]

3.8 nM RXRγ [7][8]

Half Maximal Effective

Concentration (EC50)
0.2 nM RXRα [7][8]

0.8 nM RXRβ [7][8]

0.08 nM RXRγ [7][8]

AGN194204 (IRX4204) is highly selective for RXRs and does not exhibit activity against

Retinoic Acid Receptors (RARs).[6][7]

Mechanism of Action and Signaling Pathways
AGN194204 (IRX4204) exerts its biological effects by binding to and activating RXRs. RXRs

are nuclear receptors that form homodimers or heterodimers with other nuclear receptors, such

as RARs, Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs),
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and Farnesoid X Receptor (FXR).[2][9] Upon ligand binding, these receptor complexes

translocate to the nucleus and bind to specific DNA sequences called Retinoid X Response

Elements (RXREs) in the promoter regions of target genes, thereby modulating gene

transcription.[1]

The selectivity of IRX4204 for RXRs leads to a distinct pharmacological profile compared to

non-selective retinoids, which can activate both RXR and RAR pathways.[9] This selectivity is

thought to contribute to its favorable safety profile.[9]

Anti-Inflammatory Signaling
In inflammatory conditions, AGN194204 (IRX4204) has been shown to suppress the

production of pro-inflammatory mediators.[7] One key mechanism involves the inhibition of the

NF-κB pathway.
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Caption: AGN194204 (IRX4204) Anti-Inflammatory Signaling Pathway.
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Immunomodulatory Effects in Autoimmune Disease
Models
In models of autoimmune diseases like multiple sclerosis, IRX4204 has been shown to

modulate the balance of T helper cells, promoting the differentiation of regulatory T cells

(Tregs) while suppressing the development of pro-inflammatory Th17 cells.[2]
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Caption: AGN194204 (IRX4204) Modulation of T Cell Differentiation.

Key Experimental Data and Protocols
In Vitro Studies
Objective: To determine the binding affinity and functional activity of AGN194204 (IRX4204) for

RXR subtypes.

Quantitative Data:
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Receptor Binding Affinity (Kd) EC50

RXRα 0.4 nM 0.2 nM

RXRβ 3.6 nM 0.8 nM

RXRγ 3.8 nM 0.08 nM

Data from MedChemExpress.

[7][8]

Experimental Protocol (General):

Binding Assays: Competitive binding assays are typically performed using radiolabeled

ligands (e.g., [3H]-9-cis-retinoic acid) and cell extracts or purified recombinant RXR proteins.

The displacement of the radioligand by increasing concentrations of AGN194204 (IRX4204)

is measured to calculate the Kd. Scintillation Proximity Assay (SPA) is a common high-

throughput method.[10]

Transactivation Assays: A reporter gene assay is used to measure the ability of AGN194204
(IRX4204) to activate RXR-mediated gene transcription.[11]

Cell Line: A suitable mammalian cell line (e.g., HEK293T or COS-1) is used.

Transfection: Cells are co-transfected with an expression vector for the specific RXR

isoform (α, β, or γ) and a reporter plasmid containing an RXRE upstream of a reporter

gene (e.g., luciferase).

Treatment: Transfected cells are treated with varying concentrations of AGN194204
(IRX4204).

Analysis: Reporter gene activity (e.g., luminescence) is measured to determine the EC50

value. Data is often expressed as a percentage of the maximal activity obtained with a

known potent agonist.[11]

Objective: To evaluate the anti-inflammatory effects of AGN194204 (IRX4204) in a macrophage

cell line.
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Quantitative Data:

Treatment Effect Concentration

AGN194204 (IRX4204)
Inhibition of nitric oxide (NO)

and IL-6 release
0-100 nM

Inhibition of IκBα degradation 0-100 nM

Data from MedChemExpress,

based on studies in RAW

264.7 cells.[7][8]

Experimental Protocol:

Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in DMEM supplemented

with 10% FBS.[12]

Treatment: Cells are pre-treated with AGN194204 (IRX4204) (0-100 nM) for a specified

period (e.g., 24 hours).[7]

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and

tumor necrosis factor-α (TNF-α) to induce an inflammatory response.[7]

Analysis:

NO Production: Nitrite concentration in the culture supernatant is measured using the

Griess assay as an indicator of NO production.[12]

IL-6 Secretion: IL-6 levels in the supernatant are quantified by ELISA.

IκBα Degradation: Cellular lysates are analyzed by Western blotting using an antibody

specific for IκBα.

Preclinical In Vivo Studies
Objective: To assess the efficacy of IRX4204 in an animal model of multiple sclerosis.

Quantitative Data:
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Treatment Effect

IRX4204
Profoundly attenuates both active and Th17-

mediated passive EAE.[2]

Decreased numbers of CD4+ T cells producing

pro-inflammatory cytokines.[2]

Reduced disease severity and CNS infiltration of

CD4 T cells.[9]

Experimental Protocol:

Animal Model: EAE is induced in female C57BL/6 mice.[13]

Induction: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein

(MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by

injections of pertussis toxin.[13][14]

Treatment: IRX4204 is administered orally at a specified dose and frequency.

Assessment:

Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness,

paralysis) and scored on a standardized scale (e.g., 0-5).[5]

Histology: Spinal cords are collected at the end of the study for histological analysis of

inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

Flow Cytometry: Splenocytes and lymph node cells are analyzed for the frequency of

different T cell subsets (e.g., Th1, Th17, Treg).

Objective: To evaluate the neuroprotective effects of IRX4204 in a rat model of Parkinson's

disease.

Quantitative Data:
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Treatment Effect

IRX4204 Reduced loss of dopaminergic neurons.[15]

Improved motor function (forelimb use).[15]

Experimental Protocol:

Animal Model: Unilateral lesions are created in the medial forebrain bundle (MFB) of adult

male Wistar rats using the neurotoxin 6-OHDA.[16][17]

Treatment: IRX4204 is administered orally.

Behavioral Assessment: Motor function is assessed using tests such as:

Cylinder Test: To measure forelimb use asymmetry.[15]

Rotational Behavior: Apomorphine- or amphetamine-induced rotations are counted.

Histological Analysis: Brains are processed for tyrosine hydroxylase (TH)

immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.

Objective: To determine the anti-tumor efficacy of IRX4204 in a model of HER2-positive breast

cancer.

Quantitative Data:

Model Treatment Tumor Growth Reduction

MMTV-ErbB2 mouse IRX4204 (10 mg/kg, p.o.) 49%

HER2-positive PDX IRX4204 44%

Data from Coleman D, et al.

(2024).[18]

Experimental Protocol:
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Animal Model: Syngeneic mouse models (MMTV-ErbB2) or patient-derived xenograft (PDX)

models with HER2-positive tumors are used.[1][18]

Tumor Implantation: Tumor fragments or cells are implanted into the mammary fat pad of

recipient mice.[1]

Treatment: When tumors reach a specified size (e.g., 50-100 mm³), mice are treated with

IRX4204 (e.g., 10 mg/kg) by oral gavage, typically 5 days a week.[1]

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., three times a week)

with calipers.[1]

Mechanism of Action Studies: In vitro assays on cell lines are used to investigate the effects

on cell cycle, apoptosis, senescence, and lipid metabolism.[19][20]

Clinical Studies
Objective: To evaluate the safety, tolerability, and preliminary efficacy of IRX4204 in patients

with early Parkinson's disease.

Quantitative Data:

Dose Safety and Tolerability Efficacy

5, 10, 20 mg/day (oral, 30

days)

Generally safe and well-

tolerated.[6] Known RXR

agonist class side effects

(reversible reductions in TSH,

T4, leukocytes; increased

triglycerides) were observed.

[6]

Trend towards reduction in

UPDRS total scores by 4.6

(SD 3.9).[6] 13 out of 15

patients showed improvement

in total motor scores.[15]

Experimental Protocol:

Study Design: Single-center, open-label trial.[6]

Participants: 15 patients with early-stage Parkinson's disease.[15]
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Treatment: Patients were enrolled in three cohorts and received oral IRX4204 once daily at

5, 10, or 20 mg/day for 30 days.[6]

Assessments:

Safety: Monitoring of adverse events and clinical laboratory tests.

Efficacy: Unified Parkinson's Disease Rating Scale (UPDRS) scores were assessed at

baseline and at days 14 and 29.

Imaging: Dopamine transporter (DAT) binding was evaluated using [123I]β-CIT SPECT

imaging at baseline and day 30.[6]

Enrollment

Treatment (30 Days)

Assessment

15 Early PD Patients

Cohort 1 (n=5)
5 mg/day IRX4204

Cohort 2 (n=5)
10 mg/day IRX4204

Cohort 3 (n=5)
20 mg/day IRX4204

Baseline:
- Safety Labs

- UPDRS
- DAT SPECT

Day 14 & 29:
- UPDRS

Day 30:
- Safety Labs
- DAT SPECT

Click to download full resolution via product page

Caption: Phase 1 Clinical Trial Workflow for IRX4204 in Parkinson's Disease.

Conclusion
AGN194204 (IRX4204) is a highly selective and potent RXR agonist with a compelling profile

for further investigation in a range of therapeutic areas. Its well-defined mechanism of action,
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demonstrated efficacy in various preclinical models, and favorable safety profile in early clinical

trials underscore its potential as a novel therapeutic agent. This technical guide provides a

foundational resource for researchers and drug development professionals interested in

exploring the scientific and clinical attributes of AGN194204 (IRX4204).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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